molecular formula C11H16N2 B13891145 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ylmethanamine

6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ylmethanamine

Cat. No.: B13891145
M. Wt: 176.26 g/mol
InChI Key: OZGSZEPQCHJRHJ-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-3-ylmethanamine is a bicyclic amine featuring a fused cycloheptane-pyridine core with a methanamine substituent at the 3-position. This compound is part of a broader class of nitrogen-containing heterocycles with applications in medicinal chemistry and materials science. Its seven-membered cycloheptane ring confers distinct conformational flexibility and electronic properties compared to smaller analogs like cyclopenta[b]pyridines . The compound is commercially available through multiple suppliers, reflecting its utility in research .

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ylmethanamine

InChI

InChI=1S/C11H16N2/c12-7-9-6-10-4-2-1-3-5-11(10)13-8-9/h6,8H,1-5,7,12H2

InChI Key

OZGSZEPQCHJRHJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)N=CC(=C2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ylmethanamine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions can vary, but they generally include the use of catalysts and specific temperature and pressure conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing safety measures to handle the chemicals involved. The process may also involve continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ylmethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ylmethanamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of various chemical products.

Mechanism of Action

The mechanism of action of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ylmethanamine involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural Comparison of Bicyclic Amines

Compound Ring Size Predominant Conformation Key Interactions
Cyclohepta[b]pyridin-3-ylmethanamine 7-membered Chair (cycloheptane) π-π stacking, H-bonding
Cyclopenta[b]pyridin-3-ylmethanamine 5-membered Envelope Van der Waals interactions
Tetrahydroisoquinoline 6-membered Boat/Chair H-bonding, hydrophobic

Electronic and Steric Effects

  • Substituents like bromophenyl or methoxyphenyl (common in derivatives) further modulate electronic properties and steric bulk, impacting receptor binding .

Table 2: Physicochemical Properties

Compound Melting Point (°C) Solubility (Polar Solvents) Yield (%)
Cyclohepta[b]pyridin-3-ylmethanamine 174–176 (decomp.) Moderate (DMSO, ethanol) 70–75
Cyclopenta[b]pyridin-3-ylmethanamine 160–162 High (methanol, acetone) 80–85

Receptor Binding and Selectivity

  • 5-HT2C Receptor Agonism: Cyclohepta[b]pyridine derivatives (e.g., 5-chloro-6-phenyl-2-substituted pyridazinones) show potent 5-HT2C receptor activation, making them candidates for treating metabolic and CNS disorders .
  • FABP4 Inhibition : A derivative, N,N-diethyl-4-pyridin-4-yl-3-(1H-tetrazol-5-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-amine, exhibits IC50 = 28 nM against human FABP4, highlighting the role of the cycloheptane ring in achieving high affinity .

Comparison with Analog Activity

  • Cyclopenta[b]pyridines: Generally show lower receptor affinity due to reduced conformational adaptability. For example, 2-benzylamino-4-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine derivatives lack the steric bulk needed for strong 5-HT2C binding .
  • Smaller Rings (e.g., pyridines): Limited activity in CNS targets due to poor blood-brain barrier penetration.

Biological Activity

6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-3-ylmethanamine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial and neuropharmacological effects, as well as its synthesis and structure-activity relationships.

  • Molecular Formula : C10H13N
  • Molecular Weight : 163.22 g/mol
  • CAS Number : 1190363-43-9

This compound belongs to the class of bicyclic amines and has been associated with various biological activities.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives of cycloheptapyridine compounds. For instance, a related compound exhibited significant inhibitory effects against Pseudomonas aeruginosa and Escherichia coli , with a minimum inhibitory concentration (MIC) of 0.21 µM .

CompoundMIC (µM)Target Organism
3g0.21Pseudomonas aeruginosa
3g0.83Candida albicans

These findings suggest that modifications in the cycloheptapyridine structure can enhance antimicrobial efficacy.

Neuropharmacological Effects

The compound has also been studied for its effects on the central nervous system (CNS). Cycloheptapyridines have shown promise as modulators of neurotransmitter systems, particularly in relation to the GABA(A) receptor . Selective agents derived from this scaffold may provide therapeutic benefits with fewer side effects compared to traditional benzodiazepines.

Case Studies and Research Findings

  • Synthesis and Evaluation :
    • A study synthesized various derivatives of cycloheptapyridine and evaluated their biological activities. The results indicated that certain modifications led to enhanced activity against both bacterial and fungal strains .
  • Molecular Docking Studies :
    • Molecular docking studies have demonstrated that compounds similar to 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ylmethanamine can effectively bind to active sites of target enzymes such as DNA gyrase, which is crucial for bacterial DNA replication .
  • Toxicity Assessment :
    • In vitro toxicity assessments on human cell lines revealed that some derivatives exhibited low toxicity profiles while maintaining antimicrobial efficacy. For example, compound 3g displayed a favorable safety profile in HaCat and BALB/c 3T3 cell lines .

Structure-Activity Relationship (SAR)

The biological activity of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ylmethanamine is influenced by its structural features:

  • Substituents : The presence of specific functional groups can significantly impact the compound's potency and selectivity.
  • Ring Structure : The bicyclic nature contributes to the overall stability and interaction with biological targets.

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